molecular formula C16H18BrN3O2S B2538843 N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide CAS No. 923174-22-5

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B2538843
CAS No.: 923174-22-5
M. Wt: 396.3
InChI Key: DOVNVQTTYVDIGV-UHFFFAOYSA-N
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Description

N-(4-{[(4-Bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a thiazole-based compound featuring a 4-bromophenylcarbamoylmethyl substituent at the thiazole 4-position and a pivalamide (2,2-dimethylpropanamide) group at the 2-position.

Properties

IUPAC Name

N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2S/c1-16(2,3)14(22)20-15-19-12(9-23-15)8-13(21)18-11-6-4-10(17)5-7-11/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVNVQTTYVDIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new thiazole derivatives with modified functional groups .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with key structural analogs, focusing on core structures, substituents, and inferred properties:

Compound Name Core Structure Key Substituents Biological Activity (Reported) Physicochemical Properties
Target Compound 1,3-thiazol-2-yl - 4-{[(4-Bromophenyl)carbamoyl]methyl}
- 2,2-dimethylpropanamide
Hypothesized: Antimicrobial, kinase inhibition High hydrophobicity (pivalamide); moderate solubility
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine 1,3-thiazol-2-yl - 4-(4'-Fluorobiphenyl)
- Pyridin-2-amine
Antimicrobial, antiproliferative Higher polarity (pyridine amine); increased solubility
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide 1,3-thiazol-2-yl - 4-Phenyl
- 4-Chlorobenzamide
Anti-inflammatory (potent: IC₅₀ ~10 µM) Moderate hydrophobicity; lower solubility vs. target
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide 1,3-thiazol-2-yl - 4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)
- Pivalamide
Not reported High hydrophobicity; potential for CNS penetration
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-piperazinyl-chromenone Chromen-2-one - 4-(4-Bromophenyl)-thiazole
- 7-Hydroxy-8-piperazinyl
Kinase inhibition (e.g., ATR kinase) Moderate solubility (hydroxy and piperazinyl groups)

Key Comparative Analyses

Substituent Effects on Bioactivity
  • 4-Bromophenyl vs. Biphenyl Groups : The target compound’s 4-bromophenyl group (electron-withdrawing) may enhance binding to electron-rich enzymatic pockets compared to 4'-fluorobiphenyl in ’s antimicrobial derivatives .
  • Pivalamide vs. Benzamide : The bulky pivalamide in the target compound likely improves metabolic stability over simpler benzamides (e.g., ’s 4-chlorobenzamide), which are prone to hydrolysis .
Physicochemical Properties
  • Solubility: Chromenone derivatives with hydroxyl and piperazinyl groups () exhibit better solubility than the target compound, suggesting a trade-off between hydrophobicity and bioavailability .

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